(3,3-dimethoxycyclopentyl)methanamine hydrochloride
Description
(3,3-Dimethoxycyclopentyl)methanamine hydrochloride is a cycloaliphatic amine hydrochloride featuring a cyclopentane ring substituted with two methoxy groups at the 3,3-positions and a methanamine moiety. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) drugs, where its balanced lipophilicity and solubility enhance bioavailability. The hydrochloride salt improves stability and handling compared to the free base.
Properties
IUPAC Name |
(3,3-dimethoxycyclopentyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-10-8(11-2)4-3-7(5-8)6-9;/h7H,3-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBLBPRCRWVSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(C1)CN)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-dimethoxycyclopentyl)methanamine hydrochloride typically involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 3,3-dimethoxycyclopentanone. This intermediate is then reacted with ammonia or an amine to produce (3,3-Dimethoxycyclopentyl)methanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(3,3-dimethoxycyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce various amines or alcohols.
Scientific Research Applications
(3,3-dimethoxycyclopentyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-dimethoxycyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural analogs of (3,3-dimethoxycyclopentyl)methanamine hydrochloride include other cycloaliphatic methanamine hydrochlorides with varying substituents. Key differences lie in electronic effects, steric hindrance, and physicochemical properties, which influence their applications in drug discovery. Below is a detailed comparison:
Structural and Physicochemical Properties
*Estimated based on substituent contributions.
Key Observations:
- Electronic Effects : Methoxy (-OCH₃) groups in the target compound donate electron density, enhancing solubility in polar solvents. In contrast, fluorine substituents (e.g., in ) withdraw electron density, reducing polarity and increasing membrane permeability .
- Ring Size : Cyclobutane derivatives () exhibit greater ring strain and conformational rigidity, which may influence receptor selectivity in drug design .
Biological Activity
(3,3-Dimethoxycyclopentyl)methanamine hydrochloride (CAS No. 2253640-95-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl moiety with two methoxy groups and a primary amine, which may contribute to its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest the compound may possess antimicrobial effects against certain pathogens.
- Anticancer Potential : Investigations into its effects on cancer cell lines hint at possible antiproliferative activity.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- The compound may interact with specific receptors or enzymes, modulating their activity.
- Its structural features allow it to penetrate cellular membranes effectively, influencing intracellular pathways.
1. Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| 75 | Escherichia coli |
2. Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including HeLa and A549 cells. The IC50 values were determined to assess potency.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| A549 | 25 |
These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
